molecular formula C14H24N4O2 B12709878 N,N'-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxamide CAS No. 15571-20-7

N,N'-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxamide

Cat. No.: B12709878
CAS No.: 15571-20-7
M. Wt: 280.37 g/mol
InChI Key: KVWLGVJBYFVOCV-UHFFFAOYSA-N
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Description

N,N’-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxamide typically involves the reaction of 1,4-cyclohexylenedimethanol with aziridinecarboxamide derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction temperature and time are carefully monitored to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of N,N’-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxamide may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The aziridine rings can participate in substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized aziridine derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

N,N’-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and in drug discovery.

    Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N,N’-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxamide involves its interaction with specific molecular targets and pathways. The aziridine rings are highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is harnessed in various applications, such as drug development and biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxamide
  • N,N’-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxylate
  • N,N’-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxamide derivatives

Uniqueness

N,N’-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxamide stands out due to its unique combination of aziridine rings and a cyclohexylene backbone. This structure imparts distinct reactivity and properties, making it valuable for specific applications that require high reactivity and stability.

Properties

CAS No.

15571-20-7

Molecular Formula

C14H24N4O2

Molecular Weight

280.37 g/mol

IUPAC Name

N-[[4-[(aziridine-1-carbonylamino)methyl]cyclohexyl]methyl]aziridine-1-carboxamide

InChI

InChI=1S/C14H24N4O2/c19-13(17-5-6-17)15-9-11-1-2-12(4-3-11)10-16-14(20)18-7-8-18/h11-12H,1-10H2,(H,15,19)(H,16,20)

InChI Key

KVWLGVJBYFVOCV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNC(=O)N2CC2)CNC(=O)N3CC3

Origin of Product

United States

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